

Application Notes and Protocols: 4-(Trifluoroacetyl)morpholine in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(Trifluoroacetyl)morpholine

Cat. No.: B1583009

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Introduction: A Synthesis of Privileged Moieties

In the landscape of modern drug design, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacological profile. The trifluoromethyl (-CF₃) group is a cornerstone of this strategy, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability by modulating lipophilicity and electronic properties.^[1] Concurrently, the morpholine ring stands out as a "privileged pharmacophore," a structural motif frequently found in approved drugs that imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic resistance.^{[2][3][4]}

4-(Trifluoroacetyl)morpholine emerges as a uniquely valuable reagent by covalently uniting these two powerful moieties. It is not merely a synthetic intermediate but a sophisticated tool for introducing the trifluoroacetyl group with a degree of control and stability that surpasses more conventional, aggressive reagents. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the applications, mechanistic rationale, and field-proven protocols for leveraging **4-(Trifluoroacetyl)morpholine** in medicinal chemistry workflows.

Reagent Profile and Physicochemical Properties

4-(Trifluoroacetyl)morpholine, also known as N-Trifluoroacetylmorpholine, is a colorless liquid at room temperature, soluble in water and common organic solvents.^[5] Its key attributes

are summarized below.

Property	Value	Reference
CAS Number	360-95-2	[6][7]
Molecular Formula	C ₆ H ₈ F ₃ NO ₂	[6][8]
Molecular Weight	183.13 g/mol	[7][8]
Appearance	Colorless Liquid	[9][10]
Boiling Point	90-91 °C at 16.7 mmHg	[10]
Density	~1.36 g/cm ³	[9][10]
Synonyms	N-Trifluoroacetylmorpholine, 2,2,2-trifluoro-1- morpholinoethanone	[8][11]

Expert Insight: The Advantage of Controlled Reactivity

While potent trifluoroacetylating agents like trifluoroacetic anhydride (TFAA) and trifluoroacetyl triflate (TFAT) are effective, their high reactivity can be a double-edged sword, leading to lack of selectivity, harsh reaction conditions, and sensitivity to moisture.[12] **4-**

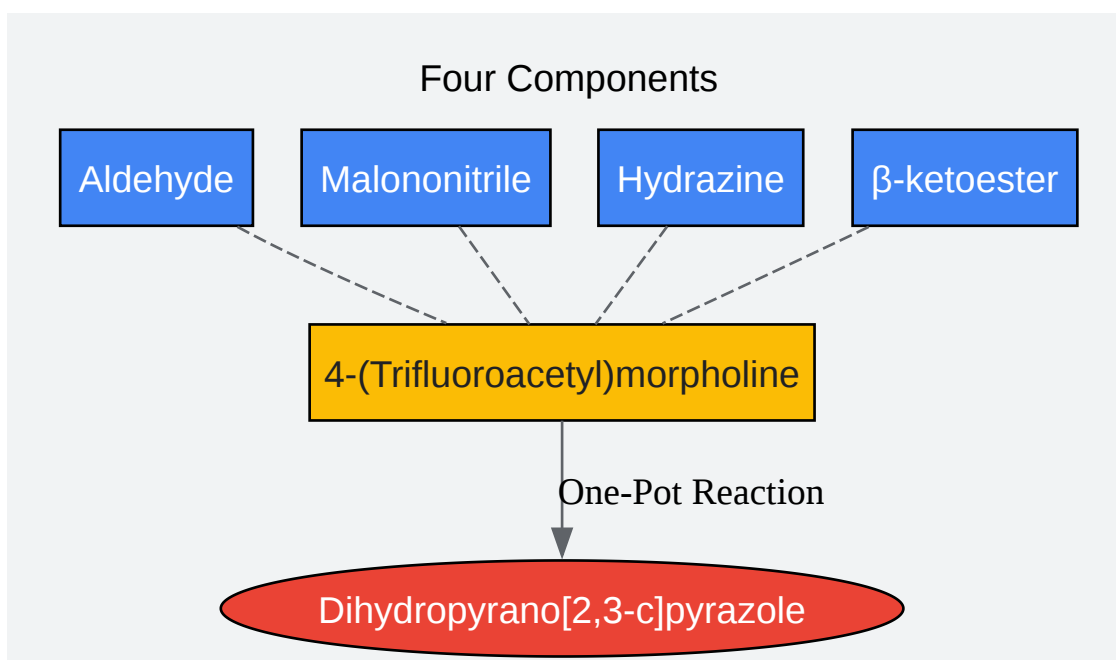
(Trifluoroacetyl)morpholine, as a stable amide, offers a significant advantage. The morpholine nitrogen atom tempers the electrophilicity of the trifluoroacetyl carbonyl carbon, rendering the reagent less aggressive and more selective. This "tamed reactivity" allows for the trifluoroacetylation of sensitive substrates under milder conditions, minimizing side-product formation and enhancing overall yield and purity.

Core Application: Selective Trifluoroacetylation of Nucleophiles

The primary utility of **4-(Trifluoroacetyl)morpholine** is the efficient and selective transfer of a trifluoroacetyl group (-COCF₃) to nucleophilic functional groups, most notably primary and secondary amines, which are ubiquitous in pharmaceutical intermediates.

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. The strong electron-withdrawing effect of the three fluorine atoms makes this carbon highly susceptible to nucleophilic attack. This is followed by the departure of the morpholine anion, which is subsequently protonated to yield morpholine as a stable, easily removable byproduct.



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